Lipophilicity Differential: LogP 1.44 vs. Ethanone Analog LogP 1.05 (ΔLogP = +0.39, ~37% Increase)
The target compound exhibits a computed LogP of 1.44270 , which is 0.3885 log units higher than the ethanone analog 2-bromo-1-(pyrimidin-5-yl)ethanone (LogP 1.05420) , and 1.04 log units above the non-brominated precursor 1-(pyrimidin-5-yl)propan-1-one (XlogP 0.4) . This 37% increase in hydrophobicity alters retention time in reversed-phase chromatography and partition coefficients in biphasic reaction systems, directly impacting purification workflows and reaction design.
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.44270 (Chemsrc ALogP); XlogP = 1.1 (Chem960) |
| Comparator Or Baseline | 2-Bromo-1-(pyrimidin-5-yl)ethanone (CAS 58004-79-8): LogP = 1.05420 (Chemsrc), XlogP = 0.7 (Chem960); 1-(Pyrimidin-5-yl)propan-1-one (CAS 852180-02-0): XlogP = 0.4 (Chem960) |
| Quantified Difference | ΔLogP = +0.39 vs. ethanone analog; ΔXlogP = +0.4 vs. ethanone analog, +0.7 vs. non-brominated precursor |
| Conditions | Computed logP values from Chemsrc (ALogP methodology); XlogP values calculated by XlogP3 algorithm as reported on Chem960 |
Why This Matters
Higher LogP facilitates retention and separation in reversed-phase HPLC purification, and alters partitioning in liquid-liquid extraction workflows—procurement of the incorrect analog would compromise downstream processing scalability.
